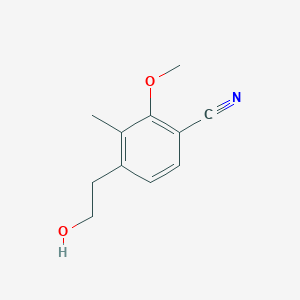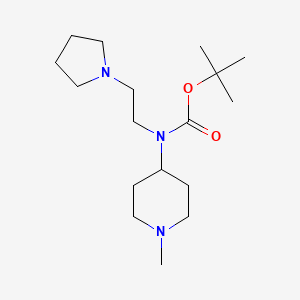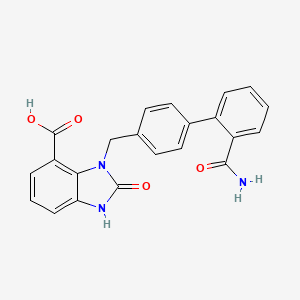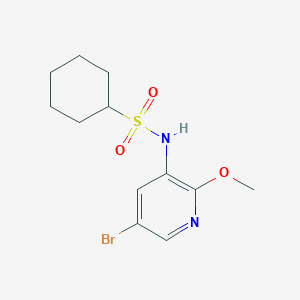
2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde is an organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. This particular compound features a hydroxymethyl group and a carbaldehyde group attached to the benzimidazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Introduction of Carbaldehyde Group: The carbaldehyde group can be introduced through a formylation reaction, often using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-3-methylbenzimidazole-5-carbaldehyde.
Reduction: 2-(Hydroxymethyl)-3-methylbenzimidazole-5-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the electrophilic reagent used.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)benzimidazole: Lacks the carbaldehyde group, making it less versatile in certain synthetic applications.
3-Methylbenzimidazole-5-carbaldehyde: Lacks the hydroxymethyl group, which may reduce its reactivity in hydroxymethylation reactions.
2-(Hydroxymethyl)-benzimidazole-5-carbaldehyde: Similar structure but without the methyl group at the 3-position, affecting its steric and electronic properties.
Uniqueness
2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde is unique due to the presence of both hydroxymethyl and carbaldehyde groups, which provide multiple reactive sites for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse biological and chemical properties.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-4-7(5-13)2-3-8(9)11-10(12)6-14/h2-5,14H,6H2,1H3 |
Clé InChI |
VEXWUIQRKCSTKN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)C=O)N=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate](/img/structure/B13868420.png)

![Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate](/img/structure/B13868434.png)
![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)



![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)

![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)

